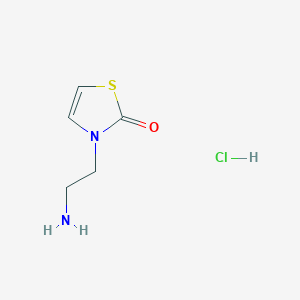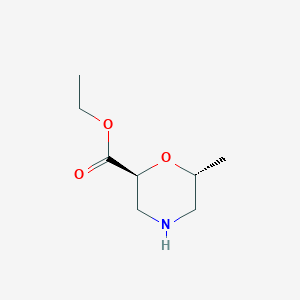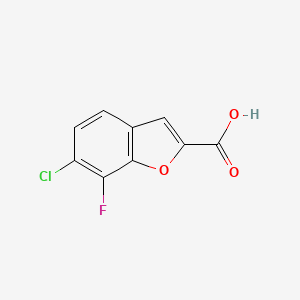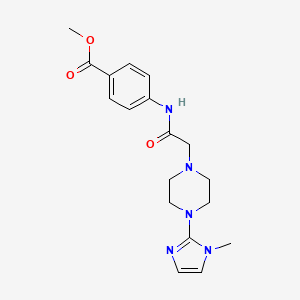
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
Aplicaciones Científicas De Investigación
Synthetic Methods and Biological Activities
- Quinoline and quinoxaline derivatives are synthesized through various chemical reactions, demonstrating the versatility of these scaffolds in creating compounds with potential biological activities. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines showcases the creation of compounds designed for targeted delivery of nitric oxide to biological sites, indicating potential applications in treating tumors or other conditions requiring localized drug delivery (Yang et al., 2017).
Antimicrobial and Mosquito Larvicidal Activity
- The synthesis and evaluation of novel fluoroquinolones and pyrimidoquinolin-5-ones have shown antimicrobial and mosquito larvicidal activities, respectively. These studies highlight the potential of quinoline derivatives in contributing to public health by addressing infectious diseases and controlling mosquito populations, vectors for many diseases (Shindikar & Viswanathan, 2005); (Rajanarendar et al., 2010).
Cancer Research and Enzyme Inhibition
- Quinoxaline derivatives have been explored for their potential in cancer research and as enzyme inhibitors. For example, the discovery of novel 3-Quinoline Carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase points towards applications in cancer therapy, exploiting the role of ATM in DNA damage response (Degorce et al., 2016).
Antibacterial Activities
- The synthesis and evaluation of various quinoline-carboxamides based on methylated aminoesters demonstrate significant antibacterial activities, suggesting the potential for these compounds to be developed into new antibacterial agents. The comparison of their activities with standard antibiotics indicates the promise of quinoline derivatives in combating resistant bacterial strains (Moussaoui et al., 2019).
Cardiovascular Applications
- Quinoline derivatives have also been explored for their cardiovascular activity, with some showing effects on calcium channel antagonists. This suggests possible applications in treating cardiovascular diseases, highlighting the therapeutic versatility of quinoline and quinoxaline scaffolds (Gupta & Misra, 2008).
Propiedades
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-12-13-3-1-2-4-15(13)23-24(18)10-9-22-19(26)14-5-6-16-17(11-14)21-8-7-20-16/h5-8,11-12H,1-4,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYAJJKQFKWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B3015349.png)
![(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3015351.png)
![methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3015354.png)





![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)



![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)